5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to a dihydrobenzofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one typically involves the reaction of 4-bromobenzoyl chloride with a suitable dihydrobenzofuran precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent or non-covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The dihydrobenzofuran ring may also interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzoic acid: A simpler analog with a bromobenzoyl group but lacking the dihydrobenzofuran ring.
4-bromobenzoyl chloride: A reactive intermediate used in the synthesis of various bromobenzoyl derivatives.
Bromfenac: A nonsteroidal anti-inflammatory drug with a bromobenzoyl group, used in ophthalmic applications.
Uniqueness
5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one is unique due to the presence of both the bromobenzoyl group and the dihydrobenzofuran ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H11BrO3 |
---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
5-(4-bromobenzoyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C15H11BrO3/c16-10-3-1-9(2-4-10)14(17)12-5-6-13-11(15(12)18)7-8-19-13/h1-4,7-8,12H,5-6H2 |
InChI Key |
OSGNVDXVAYENHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)C1C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.